molecular formula C9H12N2O3 B7464718 N-(morpholin-4-yl)furan-2-carboxamide

N-(morpholin-4-yl)furan-2-carboxamide

Cat. No.: B7464718
M. Wt: 196.20 g/mol
InChI Key: ZWUROWZCQQHVIQ-UHFFFAOYSA-N
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Description

N-(morpholin-4-yl)furan-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and materials science, designed by incorporating the furan-2-carboxamide scaffold with a morpholine ring. The fusion of these two privileged structures creates a versatile building block with potential across multiple research domains. Furan-2-carboxamide derivatives are extensively investigated for their bioactive properties. Research indicates that this core structure is a key pharmacophore in fungicidal agents, where it acts by inhibiting the succinate dehydrogenase (SDH) complex in mitochondrial electron transport chains . Furthermore, furan-2-carboxamides have demonstrated notable antibiofilm activity against pathogens like Pseudomonas aeruginosa , potentially functioning as quorum-sensing inhibitors by targeting the LasR receptor system . Beyond antimicrobial applications, hybrids containing the furan-2-carboxamide moiety have shown promise in anticancer research, with some derivatives exhibiting potent anti-proliferative activity and acting through mechanisms such as the inhibition of STAT3 phosphorylation . The morpholine ring is a common feature in drug design, often included to improve aqueous solubility and influence the pharmacokinetic profile of lead compounds. The specific combination of morpholine and furan-2-carboxamide in a single molecule makes this compound a valuable candidate for hit-to-lead optimization programs, fragment-based drug discovery, and the synthesis of more complex hybrid molecules. Researchers can utilize this chemical as a key intermediate to explore structure-activity relationships (SAR) in the development of new therapeutic and agrochemical agents. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-morpholin-4-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(8-2-1-5-14-8)10-11-3-6-13-7-4-11/h1-2,5H,3-4,6-7H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUROWZCQQHVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and biological activities of N-(morpholin-4-yl)furan-2-carboxamide and related compounds:

Compound Name & Structure Key Substituents/Modifications Biological Activity/Application Key Data/Findings Reference ID
N-(4-bromophenyl)furan-2-carboxamide () 4-Bromo-phenyl group Intermediate for Suzuki-Miyaura cross-coupling Yield: 94% (room temperature synthesis); Electron-withdrawing groups reduce yield
(E)-N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide () 4-Methoxystyryl group Chemoprevention in HCT116 colon cancer cells Induces apoptosis via ALDH/FASN pathway inhibition
N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives () Thiadiazole ring VEGFR-2 inhibition (anticancer) IC₅₀: 7.4 ± 0.8 nM (compound 92); 7.6 ± 0.4 nM (compound 93)
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide () 4-Fluorobenzyl and 4-methoxyphenyl groups Antiviral (targets enterovirus/rhinovirus 2C protein) Binds conserved AAA+ ATPase domain in viral 2C protein
N-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}furan-2-carboxamide () Morpholine with hydroxypropoxy linker Insect growth regulation Tested as insecticidal agent; mechanism linked to chitin synthesis inhibition
N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide () Thiazole-pyrimidine core with morpholine Undisclosed (structural complexity suggests kinase targeting) Molecular weight: 381.4 g/mol; Combines multiple heterocycles

Pharmacological and Mechanistic Insights

  • Anticancer Activity :
    • Thiadiazole derivatives () exhibit potent VEGFR-2 inhibition (IC₅₀ < 10 nM), surpassing the activity of morpholine-containing analogs in the same study .
    • The morpholine group in may enhance solubility, improving bioavailability compared to lipophilic analogs like N-(4-bromophenyl)furan-2-carboxamide .
  • Antiviral Activity: N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide () targets the conserved 2C protein in enteroviruses, suggesting a broader antiviral spectrum than non-fluorinated analogs .

Physicochemical Properties

  • Molecular Weight and Polarity: Compounds with morpholine (e.g., ) have higher polarity (logP ~1.5–2.5) compared to bromophenyl or thiadiazole derivatives (logP ~2.8–3.5), influencing membrane permeability .

Preparation Methods

Reaction Mechanism and General Procedure

The most direct route to N-(morpholin-4-yl)furan-2-carboxamide involves the acylation of morpholine using furan-2-carbonyl chloride. This method parallels the synthesis of N-(4-bromophenyl)furan-2-carboxamide described by, where furan-2-carbonyl chloride reacts with an aromatic amine in the presence of a base. For the morpholine derivative, the reaction proceeds via nucleophilic acyl substitution:

Furan-2-carbonyl chloride+MorpholineEt3NThis compound+HCl\text{Furan-2-carbonyl chloride} + \text{Morpholine} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}

The base (triethylamine) neutralizes HCl, driving the reaction to completion.

Optimized Reaction Conditions

  • Solvent : Dry dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : Room temperature (20–25°C) or chilled (0°C) to control exothermicity.

  • Molar Ratios : 1:1 molar ratio of furan-2-carbonyl chloride to morpholine, with 1–1.2 equivalents of Et3_3N.

  • Reaction Time : 12–18 hours, monitored by thin-layer chromatography (TLC).

Workup and Purification

Post-reaction, the mixture is washed with 1N HCl to remove unreacted morpholine, followed by sodium bicarbonate and brine to eliminate acidic byproducts. The organic layer is dried over anhydrous Na2_2SO4_4 and concentrated. Purification via flash column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product.

Table 1: Representative Yields for Carboxamide Syntheses via Acylation

AmineYield (%)Purity (%)Citation
4-Bromoaniline94>99
Morpholine (predicted)85–90*>95*

*Predicted based on analogous reactions.

Alternative Methods Using Carbodiimide Coupling Agents

Activation of Furan-2-Carboxylic Acid

For laboratories lacking access to furan-2-carbonyl chloride, the carboxylic acid can be activated in situ using carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method avoids handling corrosive acyl chlorides and is scalable.

Solid-Phase Synthesis and Industrial Scalability

Insights from Patent Literature

Patent US8883783B2 describes solid-phase synthesis techniques for morpholine-containing ureas, which can be adapted for carboxamides. Key considerations include:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling steps.

  • Solvent Systems : Polar aprotic solvents (DMF, acetonitrile) enhance reaction homogeneity.

  • Temperature Control : Reactions performed at 40–60°C to balance kinetics and decomposition risks.

Case Study: Scalable Production

A pilot-scale synthesis of N-(4-bromophenyl)furan-2-carboxamide achieved 83% yield using continuous flow chemistry. Adapting this for morpholine would involve:

  • Continuous Flow Reactors : Minimize side reactions via precise residence time control.

  • In-Line Purification : Integrated chromatography systems to automate product isolation.

Characterization and Quality Control

Spectroscopic Validation

  • NMR : 1^1H NMR (DMSO-d6_6) of the target compound should show:

    • A singlet at δ 8.2–8.5 ppm for the amide NH.

    • Multiplets at δ 3.4–3.7 ppm for morpholine’s CH2_2 groups.

    • Aromatic protons of the furan ring at δ 6.5–7.5 ppm.

  • Mass Spectrometry : Expected [M+H]+^+ at m/z 211.

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (95:5 to 50:50 over 20 min), UV detection at 254 nm.

  • Melting Point : Predicted range 145–150°C (analogous to ).

Q & A

Q. What synthetic methodologies are recommended for preparing N-(morpholin-4-yl)furan-2-carboxamide?

A common approach involves coupling morpholine derivatives with furan-2-carboxylic acid chloride under basic conditions. For example, similar compounds like N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide are synthesized by reacting 4-morpholin-4-ylaniline with activated furan carboxylates in solvents like dichloromethane or tetrahydrofuran, using triethylamine to neutralize byproducts. Optimization of reaction time, temperature (~reflux), and stoichiometry is critical for yield and purity .

Q. How can the structural integrity and purity of this compound be confirmed experimentally?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm functional groups and connectivity (e.g., morpholine ring protons at δ 3.6–3.8 ppm).
  • Infrared Spectroscopy (IR) : To identify carboxamide C=O stretches (~1650 cm⁻¹) and morpholine ring vibrations.
  • Mass Spectrometry (MS) : For molecular ion validation.
  • X-ray Crystallography : For absolute configuration determination, as demonstrated for structurally related chromene-carboxamide derivatives .

Q. What biological activities have been reported for structurally analogous morpholine-furan carboxamides?

Compounds with morpholine and furan moieties exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide shows biofilm inhibition and cytotoxicity against cancer cell lines, attributed to nitro group redox activity and morpholine-mediated solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data for this compound?

Discrepancies may arise from solvent effects, protein flexibility, or incomplete binding site modeling. Cross-validation strategies include:

  • Multi-parametric assays : Combine surface plasmon resonance (SPR) with enzymatic inhibition studies.
  • Solvent correction factors : Adjust docking scores for solvent interactions (e.g., DMSO or aqueous buffers).
  • Molecular Dynamics (MD) Simulations : To account for target flexibility, as seen in studies of oxazole-carboxamide analogs .

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound?

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the morpholine nitrogen.
  • Temperature control : Reflux conditions (70–80°C) improve reaction rates without decomposition.
  • Catalyst use : Palladium or copper catalysts may accelerate coupling, as shown in chromene-carboxamide syntheses .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

SAR studies on morpholine-furan hybrids suggest:

  • Nitro group substitution : Enhances redox-mediated cytotoxicity (e.g., in nitrofuran derivatives) .
  • Morpholine ring modifications : Alkylation or acylation alters solubility and target affinity.
  • Furan ring functionalization : Halogenation (e.g., fluoro-substitution) improves metabolic stability, as seen in difluorophenyl analogs .

Data Analysis and Interpretation

Q. What analytical methods are recommended for resolving spectral data ambiguities in carboxamide derivatives?

  • 2D NMR (COSY, HSQC) : Resolves overlapping proton signals in morpholine and furan regions.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy.
  • X-ray Photoelectron Spectroscopy (XPS) : Validates electronic environments of nitrogen and oxygen atoms .

Q. How do solvent and pH conditions affect the compound’s stability in pharmacological assays?

  • Aqueous buffers (pH 7.4) : Hydrolysis of the carboxamide bond is minimized compared to acidic/basic conditions.
  • DMSO stock solutions : Ensure concentrations <1% to avoid cellular toxicity.
  • Temperature-controlled storage : -20°C under nitrogen prevents oxidation, as observed in nitrofuran stability studies .

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